molecular formula C30H26N4 B8144663 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

Cat. No.: B8144663
M. Wt: 442.6 g/mol
InChI Key: ZBKGCNONJIFUCB-UHFFFAOYSA-N
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Description

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is a tetra-substituted benzene derivative of significant interest in advanced materials research due to its unique symmetrical architecture and multiple reactive amino groups . This compound features a central phenyl ring substituted at positions 2, 4, and 5 with three 4-aminophenyl groups, conferring high symmetry, a branched topology, and extensive hydrogen-bonding capabilities . Its molecular formula is C30H26N4, and it has a molecular weight of 442.6 g/mol . The primary research value of this polyaromatic amine lies in its application as a key building block for the synthesis of Covalent Organic Frameworks (COFs) and high-performance polymers, where its structure enables robust crosslinking and fine-tuning of material porosity . Its multiple amino groups allow it to undergo various condensation reactions, making it a versatile precursor for constructing complex molecular architectures with tailored properties . This product is intended for research and development purposes exclusively. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H,31-34H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKGCNONJIFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A widely employed route involves the reduction of nitro-substituted intermediates. For example, 2,4,5-tris(4-nitrophenyl)phenyl derivatives can be reduced using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel. Key parameters include:

  • Solvents : Ethanol, tetrahydrofuran (THF), or ethyl acetate.

  • Temperature : 50–80°C under 3–5 bar H₂ pressure.

  • Yield : 70–85%, with purity >95% after recrystallization.

Chemical Reduction with Hydrazine

Alternative reducing agents like hydrazine hydrate (N₂H₄·H₂O) in ethanol enable nitro-to-amine conversion at ambient conditions. This method avoids high-pressure equipment but requires stoichiometric excess of hydrazine (3–5 equivalents). Post-reduction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to remove byproducts.

Condensation Reactions for Core Structure Assembly

Schiff Base Formation with Aldehyde Intermediates

The compound’s central benzene ring can be constructed via condensation between 4-aminophenyl moieties and aldehyde-functionalized precursors. For instance:

  • Reactants : 1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) and excess 4-aminophenylboronic acid.

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with XPhos ligand.

  • Conditions : 80°C in toluene/water (3:1), 24 hours.

  • Yield : 60–75%, with imine linkages confirmed by FT-IR (C=N stretch at 1620 cm⁻¹).

One-Pot Synthesis Using DBOP Condensing Agent

Diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) facilitates rapid amide bond formation without racemization. A representative protocol includes:

  • Reactants : Tris(4-carboxyphenyl)benzene and 4-aminophenylamine.

  • Solvent : N-methyl-2-pyrrolidinone (NMP) with triethylamine (TEA).

  • Conditions : 30°C for 30 minutes, followed by 12-hour reflux.

  • Yield : 90–95%, with molecular weight distribution (Đ) of 1.07–1.09.

Substitution Reactions with Halogenated Intermediates

Ullmann Coupling for Aryl-Amine Bond Formation

Halogenated precursors (e.g., 2,4,5-tris(4-bromophenyl)phenyl ) undergo Ullmann coupling with ammonia or benzylamine derivatives:

  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline.

  • Solvent : Dimethylformamide (DMF) at 120°C.

  • Yield : 50–65%, limited by competing side reactions.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aryl halides react with ammonia under high-pressure conditions:

  • Reactants : 2,4,5-Tris(4-fluorophenyl)phenyl derivatives.

  • Conditions : 150°C in NH₃-saturated ethanol, 48 hours.

  • Yield : 40–55%, requiring extensive purification.

Trimerization of Aminobenzonitrile Derivatives

Acid-Catalyzed Cyclotrimerization

4-Aminobenzonitrile undergoes trimerization in the presence of triflic acid (CF₃SO₃H) to form a triazine core, which is subsequently functionalized:

  • Conditions : Chloroform solvent, 0°C to room temperature, 72 hours.

  • Intermediate : 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, isolated in 70% yield.

  • Functionalization : Suzuki-Miyaura coupling with brominated benzene derivatives.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Key Challenges
Nitro Reduction70–85%>95%HighHigh-pressure equipment required
Schiff Base Condensation60–75%>90%ModerateMoisture-sensitive intermediates
DBOP-Mediated Synthesis90–95%>98%HighCost of DBOP reagent
Ullmann Coupling50–65%85–90%LowCopper residue removal
Trimerization60–70%>90%ModerateAcid handling and waste management

Industrial-Scale Considerations

Continuous Flow Reactor Systems

Recent advancements employ microreactors for nitro reductions, enhancing heat transfer and reducing reaction times (e.g., 2 hours vs. 24 hours in batch).

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis : Ball milling of nitro precursors with iron powder achieves 80% yield without solvents.

  • Biocatalytic Routes : Engineered amidases for selective amine formation remain exploratory but promising .

Chemical Reactions Analysis

Types of Reactions

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C30H26N4C_{30}H_{26}N_{4} and a molecular weight of 442.6 g/mol. Its structure features multiple amino groups attached to phenyl rings, allowing for extensive hydrogen bonding capabilities. This structural configuration is crucial for its biological interactions and reactivity.

Chemistry

In synthetic organic chemistry, 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline serves as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the development of new materials and compounds through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of nitro derivativesPotassium permanganate (KMnO₄)
ReductionRegeneration of amino groupsHydrogen gas (H₂) with Pd/C
SubstitutionFormation of halogenated aromatic compoundsBromine (Br₂), Thionyl chloride

Medicine

The compound has been investigated for its potential in drug development. Preliminary studies suggest its ability to inhibit cancer cell growth by targeting specific kinases involved in cell proliferation. Additionally, its antimicrobial properties indicate potential applications in developing new antibiotics.

Case Study: Anticancer Potential

  • Objective : Evaluate the anticancer activity of related compounds.
  • Method : In vitro assays measuring cell viability.
  • Results : Compounds demonstrated significant inhibition of cancer cell lines at micromolar concentrations.

Table 2: Biological Activities Associated with this compound

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties
AnticancerInhibits cancer cell growth
Enzyme InhibitionPotential to inhibit lactate dehydrogenase (LDH)

Industry

In industrial applications, this compound is utilized in producing advanced materials such as polymers and resins. Its unique properties enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in electron transfer reactions, affecting redox processes in cells .

Comparison with Similar Compounds

Tris(4-aminophenyl)amine (TAPA)

  • Structure: A triphenylamine core with three 4-aminophenyl groups.
  • Key Differences : Lacks the fourth aniline substituent present in the target compound.
  • Applications : Used as a triangular building block for COFs (7 Å edge length) due to its planar geometry .

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Structure: A central benzene ring with three 4-aminophenyl groups at positions 1, 3, and 4.
  • Key Differences : Symmetrical substitution pattern differs from the 2,4,5-trisubstituted target compound.
  • Applications : Larger COF building block (9 Å edge length) with high thermal stability .
  • Electronic Properties : Reduced steric hindrance compared to the target compound, favoring interlayer π-π stacking.

Tetrakis(4-aminophenyl)methane (CAS 60532-63-0)

  • Structure: A central methane carbon bonded to four 4-aminophenyl groups.
  • Key Differences : Tetrahedral geometry (vs. planar benzene core) limits use in 2D COFs but enhances 3D network formation .
  • Reactivity : Higher solubility in polar solvents due to the absence of a rigid aromatic core.

4,4′-Diamino-p-terphenyl (CAS 3365-85-3)

  • Structure: A linear terphenyl backbone with amino groups at both para positions.
  • Key Differences : Simpler linear structure with fewer substituents, reducing steric complexity .
  • Applications : Used in fluorescent materials and as a precursor for polyimides.

Tris(4-nitrophenyl)amine

  • Structure: Similar topology but with nitro groups replacing amino groups.
  • Key Differences : Electron-withdrawing nitro groups decrease basicity and reactivity, making it unsuitable for COFs but relevant in explosives and dyes .
  • Electronic Properties: Reduced electron density compared to the target compound’s electron-rich amino substituents.

4-Tritylaniline (p-Tritylaniline)

  • Structure : A single aniline group attached to a triphenylmethyl (trityl) group.
  • Key Differences : Bulky trityl group introduces steric hindrance, limiting applications in polymerization .
  • Solubility : Enhanced organic solubility due to the hydrophobic trityl moiety.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key Distinguishing Features References
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline C₃₆H₂₉N₅ 4 aniline groups, 2,4,5-substitution COFs, polymers, catalysis High symmetry, multiple reactive sites
Tris(4-aminophenyl)amine (TAPA) C₁₈H₁₈N₄ 3 aniline groups COFs (7 Å edge length) Planar triangular geometry
1,3,5-Tris(4-aminophenyl)benzene (TAPB) C₂₄H₂₁N₃ 3 aniline groups, 1,3,5-substitution COFs (9 Å edge length) Larger planar structure
Tetrakis(4-aminophenyl)methane C₂₅H₂₄N₄ 4 aniline groups, tetrahedral core 3D polymers, crosslinking agents Tetrahedral geometry, methane center
4,4′-Diamino-p-terphenyl C₁₈H₁₆N₂ 2 aniline groups, linear terphenyl Fluorescent materials, polyimides Linear structure, reduced steric bulk
Tris(4-nitrophenyl)amine C₁₈H₁₂N₄O₆ 3 nitro groups Explosives, dyes Electron-withdrawing substituents
4-Tritylaniline C₂₅H₂₁N Trityl group, single aniline Organic synthesis intermediates Steric hindrance, high solubility

Research Findings and Implications

  • Electronic Properties: The electron-donating amino groups facilitate charge transfer in optoelectronic applications, contrasting with nitro-substituted analogs .

Biological Activity

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is a complex organic compound notable for its multiple amino groups and phenyl rings. This structural configuration enhances its potential interactions with biological molecules, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula consists of 30 carbon atoms, 28 hydrogen atoms, and 6 nitrogen atoms. Its structure allows for significant hydrogen bonding capabilities due to the presence of multiple amino groups. This characteristic is crucial for its biological interactions, influencing enzyme activity and receptor binding.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds with various biological targets. The amino groups can interact with proteins and nucleic acids, potentially altering their function. Additionally, the compound may participate in redox reactions, affecting cellular processes through electron transfer mechanisms.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties. The ability to form stable interactions with microbial proteins suggests potential applications in developing new antibiotics .
  • Anticancer Potential : Preliminary investigations into related compounds indicate that they may inhibit cancer cell growth by targeting specific kinases involved in cell proliferation. This suggests that this compound could be explored for similar applications .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown inhibitory effects on lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

Research Findings and Case Studies

Several studies have highlighted the biological implications of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit enzyme activity at micromolar concentrations. For example, a study measuring the IC50 values of related compounds against plasmodial kinases showed promising results for potential antimalarial therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications to the amino groups can significantly alter biological activity. This highlights the importance of structural design in developing effective therapeutic agents .
  • Toxicity Assessments : Toxicological studies are critical for evaluating the safety profile of this compound. Initial assessments indicate that while some derivatives exhibit low toxicity in cell lines, further studies are necessary to fully understand their pharmacokinetics and safety in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
1,3,5-Tris(4-aminophenyl)benzeneSimilar amino group arrangementAnticancer properties
2,4-DiaminotolueneFewer amino groupsModerate antibacterial activity
4-AminobenzenesulfonamideSulfonamide group additionAntimicrobial effects

Q & A

Q. Q1.1: What laboratory precautions are critical when handling 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline?

Methodological Answer:

  • Hazard Mitigation : Although no specific hazards beyond standard aromatic amine handling are reported (e.g., skin/eye irritation), use PPE (gloves, goggles) and work in a fume hood due to potential dust inhalation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of amine groups. Monitor for discoloration, which may indicate degradation .

Q. Q1.2: What are the preliminary steps to confirm the identity of this compound post-synthesis?

Methodological Answer:

  • Basic Characterization :
    • Elemental Analysis (EA) : Verify %C, %H, %N against theoretical values (e.g., C~85%, H~5.5%, N~9.5% for C₃₀H₂₅N₃).
    • FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad) in deuterated DMSO .

Advanced Structural Characterization

Q. Q2.1: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?

Methodological Answer:

  • Experimental Design :
    • Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to obtain high-quality crystals.
    • Data Collection : At low temperature (e.g., 200 K) to minimize thermal motion .
    • Analysis : Compare bond lengths (e.g., C-N ~1.40 Å) and dihedral angles between phenyl rings to assess planarity/distortion. Discrepancies >0.05 Å may suggest synthetic impurities or isomerism .

Q. Q2.2: How does steric hindrance from tris(4-aminophenyl) groups affect spectroscopic data?

Methodological Answer:

  • Advanced NMR Techniques :
    • NOESY : Detect spatial proximity between para-amine protons and adjacent phenyl rings to map steric interactions.
    • ¹³C NMR DEPT : Assign quaternary carbons to confirm substitution patterns. Overlapping signals in crowded regions (δ 120–140 ppm) may require 2D HSQC for resolution .

Reactivity and Functionalization

Q. Q3.1: What strategies optimize selective functionalization of the amine groups?

Methodological Answer:

  • Protection/Deprotection :
    • Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst. Monitor by TLC (Rf shift).
    • Selective Sulfonation : Use controlled stoichiometry of H₂SO₄ to avoid over-sulfonation of multiple amines .

Q. Q3.2: How can researchers address low solubility in polar solvents during reactions?

Methodological Answer:

  • Co-Solvent Systems : Employ DMF/THF (3:1) with sonication. For Suzuki couplings, use Pd(PPh₃)₄ and microwave-assisted heating (120°C, 30 min) to enhance reactivity .

Applications in Materials Science

Q. Q4.1: What role does this compound play in conductive polymer synthesis?

Methodological Answer:

  • Polymer Design :
    • Oxidative Polymerization : Use FeCl₃ in chloroform to form polyaniline derivatives.
    • Conductivity Testing : Four-point probe measurements (e.g., 10⁻³–10⁻² S/cm) show enhanced conductivity due to extended π-conjugation .

Q. Q4.2: How can its thermal stability be evaluated for high-temperature applications?

Methodological Answer:

  • TGA/DSC : Heat at 10°C/min under N₂. Decomposition onset >300°C indicates suitability for optoelectronic devices. Compare with differential scanning calorimetry (DSC) to detect glass transitions or crystallinity .

Data Contradiction and Reproducibility

Q. Q5.1: How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Troubleshooting Table :
Issue Potential Cause Solution
Low yield (<40%)Incomplete deprotectionExtend reaction time with TFA/CH₂Cl₂
Colored impuritiesOxidative dimerizationAdd BHT (0.1 wt%) as radical inhibitor
Unreacted starting materialPoor solubilityPre-dissolve amine in warm DMF

Q. Q5.2: Why might crystallography data conflict with computational modeling?

Methodological Answer:

  • Root Cause Analysis :
    • Lattice Effects : Crystal packing forces may distort bond angles vs. gas-phase DFT calculations (e.g., B3LYP/6-31G*).
    • Disorder : Partially occupied sites in SC-XRD require refinement with constraints (e.g., ISOR in SHELXL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Reactant of Route 2
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

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